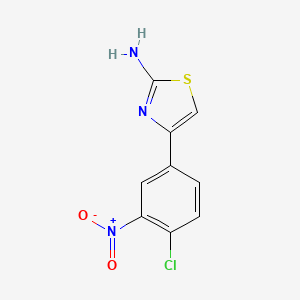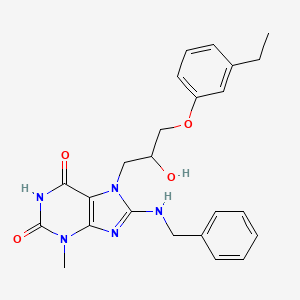
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound designed for advanced research and potential therapeutic applications. This compound falls under the class of xanthine derivatives, which are known for their diverse pharmacological effects, including stimulatory actions on the central nervous system and effects on various enzymatic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps:
Formation of Intermediate Benzylamine Derivative
Reactants: : Benzylamine, ethyl phenol, and a base like sodium hydroxide.
Conditions: : Typically conducted under reflux conditions in an organic solvent like ethanol or methanol.
Condensation with Xanthine Derivative
Reactants: : The intermediate benzylamine derivative and a suitable xanthine derivative.
Conditions: : Often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Industrial Production Methods
For large-scale production, the synthesis would be optimized to improve yield and purity. This involves:
Batch or Continuous Flow Reactors
Use of reactors that allow precise control over reaction conditions to ensure consistent quality and yield.
Purification
Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation
Conditions: : Typically requires oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: : Oxidation can lead to the formation of quinones or carboxylic acids, depending on the site of reaction.
Reduction
Conditions: : Involves reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: : Can result in the formation of alcohols or amines.
Substitution
Conditions: : Nucleophilic substitution reactions often require a base or acid catalyst.
Products: : Leads to the replacement of functional groups with nucleophiles like halides, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Acid or base catalysts, depending on the nucleophile
科学研究应用
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has significant applications across various fields:
Chemistry: : Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: : Investigated for its effects on cellular pathways and enzyme activities.
Medicine: : Explored as a potential therapeutic agent for neurological disorders due to its CNS stimulatory effects.
Industry: : Utilized in the development of specialty chemicals and as a reference material in quality control processes.
作用机制
The compound exerts its effects primarily through interactions with adenosine receptors and phosphodiesterases:
Adenosine Receptors: : Acts as an antagonist, leading to increased neurotransmitter release and CNS stimulation.
Phosphodiesterases: : Inhibits these enzymes, resulting in elevated levels of cAMP and subsequent physiological effects.
相似化合物的比较
Compared to other xanthine derivatives, 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties:
Caffeine: : While both act as CNS stimulants, the presence of the benzylamino and ethylphenoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic profiles.
Theophylline: : Unlike theophylline, which is mainly used in respiratory diseases, this compound may have broader CNS applications.
List of Similar Compounds
Caffeine
Theophylline
Theobromine
Pentoxifylline
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its synthesis, reactivity, and unique properties make it a valuable subject of study in various fields.
属性
IUPAC Name |
8-(benzylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-3-16-10-7-11-19(12-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-17-8-5-4-6-9-17/h4-12,18,30H,3,13-15H2,1-2H3,(H,25,26)(H,27,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVABCULYKGFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
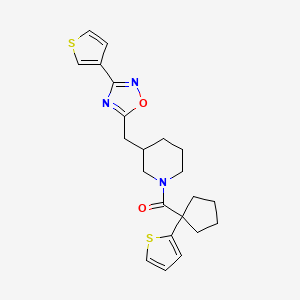
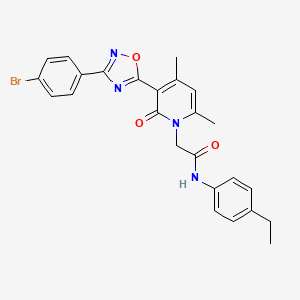
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)
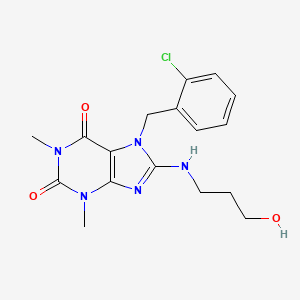
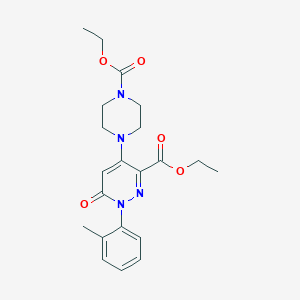
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2379694.png)
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)
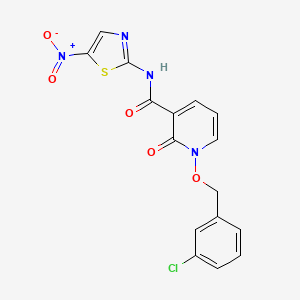
![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)
